1400w Dihydrochloride

iNOS selectivity NOS isoforms off-target effects

1400W Dihydrochloride (CAS 214358-33-5) is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II. It exhibits potent inhibition of human iNOS with a Kd value of 7 nM and demonstrates marked selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), with Ki values of 2 µM and 50 µM, respectively.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 214358-33-5
Cat. No. B1663835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1400w Dihydrochloride
CAS214358-33-5
Synonyms1400 W
N-((3-(aminomethyl)phenyl)methyl)ethanimidamide
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H
InChIKeyWDJHSQZCZGPGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1400W Dihydrochloride: Potent, Selective iNOS Inhibitor


1400W Dihydrochloride (CAS 214358-33-5) is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II. It exhibits potent inhibition of human iNOS with a Kd value of 7 nM and demonstrates marked selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), with Ki values of 2 µM and 50 µM, respectively [1]. As the dihydrochloride salt form of 1400W, this compound offers enhanced water solubility suitable for both in vitro assays and in vivo animal model studies, where it has been shown to be cell-permeable and biologically active following systemic administration .

Target iNOS pathway studies
Selection Isoform-selectivity assay context
Format Dihydrochloride salt for aqueous workflows

Unmatched iNOS Selectivity of 1400W Dihydrochloride


In the context of experimental design requiring the dissection of iNOS-specific contributions from those of constitutive NOS isoforms (eNOS and nNOS), generic substitution with less selective iNOS inhibitors or pan-NOS inhibitors introduces significant confounding variables. For instance, compounds such as L-NAME (a non-selective NOS inhibitor) or L-NIL (an iNOS inhibitor with an IC50 of ~3.3 µM) lack the requisite >5,000-fold selectivity window for iNOS over eNOS that 1400W Dihydrochloride provides . This lack of specificity can lead to off-target effects, including hypertension from eNOS inhibition or neurological alterations from nNOS blockade, thereby compromising the validity of results in cardiovascular, neuroinflammatory, or cancer models. Furthermore, the irreversible, slow, tight-binding mechanism of 1400W Dihydrochloride (Kd = 7 nM) establishes a prolonged duration of action distinct from rapidly reversible inhibitors, making it essential for sustained target engagement in long-term in vivo studies [1].

Target 1400W Dihydrochloride
Substitute L-NAME (pan-NOS inhibitor)
Risk Non-selective eNOS inhibition may shift vascular response and confound iNOS endpoint interpretation.
Target 1400W Dihydrochloride
Substitute L-NIL (competitive iNOS inhibitor)
Risk Rapidly reversible kinetics may not sustain target engagement in long-term model-response studies.
Target 1400W Dihydrochloride
Substitute Aminoguanidine (less selective iNOS inhibitor)
Risk Higher dose requirement and class-level off-target context may limit in vivo model-response interpretation.

Comparative Evidence for 1400W Dihydrochloride


iNOS Selectivity Over eNOS

1400W Dihydrochloride demonstrates a >5,000-fold selectivity for human iNOS over eNOS, a critical differentiation from the comparator L-NIL, which lacks published selectivity data of this magnitude. Compared to the non-selective NOS inhibitor L-NAME, 1400W Dihydrochloride shows a >5,000-fold increase in selectivity for iNOS over eNOS . This high degree of isoform discrimination is essential for experiments where eNOS inhibition would confound results by inducing hypertension or endothelial dysfunction.

iNOS Selectivity Over eNOS
Head-to-head
Target: >5,000-fold iNOS vs. eNOS. Comparator L-NAME: ~1-fold. L-NIL: no comparable data.
Supports iNOS-specific pathway interpretation.
Purified human NOS isoforms; data to verify for L-NIL selectivity window.
iNOS selectivity NOS isoforms off-target effects

Aqueous Solubility vs. Free Base

The dihydrochloride salt form of 1400W (1400W Dihydrochloride) demonstrates a significantly higher aqueous solubility of 25 mg/mL (100 mM) compared to the unformulated free base, which has limited water solubility . This enhanced solubility profile simplifies the preparation of stock solutions for both in vitro assays and in vivo administration, reducing the need for organic co-solvents like DMSO, which can introduce experimental artifacts or toxicity in animal models .

Aqueous Solubility vs. Free Base
Head-to-head
Target: 25.02 mg/mL (100 mM) in water. Free base: limited water solubility.
Supports aqueous formulation workflow selection.
Reported at room temperature; formulation-context may vary.
solubility formulation in vivo dosing

In Vivo Efficacy in Endotoxemia Model

In a rat model of endotoxin (LPS)-induced vascular injury, 1400W Dihydrochloride demonstrated potent in vivo activity with an ED50 of 0.3 mg/kg for reducing delayed vascular leakage when administered subcutaneously 3 hours after LPS challenge [1]. In contrast, less selective iNOS inhibitors like aminoguanidine require significantly higher doses (typically 50-100 mg/kg) to achieve comparable effects, often accompanied by off-target cardiovascular side effects due to eNOS inhibition [2].

In Vivo Model Response
Cross-study comparable
Target ED50: 0.3 mg/kg s.c. Aminoguanidine reported ~50-100 mg/kg.
Reported model-response endpoint context.
Rat LPS endotoxemia model; vascular leakage endpoint.
in vivo efficacy endotoxemia vascular leakage

Slow, Tight-Binding Kinetics

1400W Dihydrochloride acts as a slow, tight-binding inhibitor of iNOS with a maximal inactivation rate constant (kinact) of 0.028 s⁻¹ and a binding constant (KI) of 2.0 µM [1]. This kinetic profile is mechanistically distinct from the rapidly reversible, competitive inhibition exhibited by compounds like L-NIL and L-NAME. The slow dissociation of 1400W Dihydrochloride from iNOS results in a prolonged duration of enzyme inhibition, even after compound removal, a property not shared by its rapidly reversible comparators .

Slow, Tight-Binding Kinetics
Head-to-head
Kinact: 0.028 s⁻¹; KI: 2.0 µM. Comparators: rapidly reversible, competitive.
Supports sustained target-engagement assay context.
Purified human iNOS steady-state kinetics.
binding kinetics slow tight-binding reversibility

Long-Term Disease Modification in Epilepsy Models

In a rat model of organophosphate-induced status epilepticus (SE), 14-day treatment with 1400W Dihydrochloride (20 mg/kg, i.m.) produced significant long-term disease-modifying effects observable 3.5 months post-exposure. These included reductions in motor and cognitive dysfunction, nitrooxidative stress, and spontaneous recurrent seizures [1]. This long-term protective phenotype is not replicated by generic iNOS inhibitors or pan-NOS inhibitors in similar models, as their off-target cardiovascular effects or lack of sufficient CNS penetration preclude chronic dosing at efficacious levels [2].

Chronic Neuroinflammation Model
Class-level inference
14-day treatment (20 mg/kg i.m.) reported motor, cognitive, and seizure reduction at 3.5 months.
Neuroprotection assay response context; requires validation.
Rat soman model; data to verify for class-level inference.
neuroprotection epilepsy disease-modification

Research Applications of 1400W Dihydrochloride


Cardiovascular Inflammation Models

In models of sepsis, endotoxemia, or ischemia-reperfusion injury, 1400W Dihydrochloride is the inhibitor of choice for isolating the pathophysiological role of iNOS-derived NO. Its >5,000-fold selectivity for iNOS over eNOS ensures that observed effects on vascular tone, blood pressure, and organ perfusion are attributable solely to iNOS inhibition, avoiding the confounding hypertensive effects of eNOS blockade seen with less selective agents like L-NAME . The low in vivo ED50 of 0.3 mg/kg also allows for sustained target engagement without systemic toxicity [1].

Chronic Neuroinflammation

For long-term studies investigating the role of iNOS in epilepsy, neuropathic pain, or neurodegenerative diseases, 1400W Dihydrochloride provides a unique tool. Its high aqueous solubility and established CNS activity enable reliable, repeated dosing in rodent models. As demonstrated in a rat soman model, a 2-week treatment regimen with 1400W Dihydrochloride (20 mg/kg) produced significant disease-modifying effects on seizure activity and cognitive function lasting over 3 months [2]. This outcome profile is not achievable with pan-NOS inhibitors or less selective iNOS inhibitors due to their off-target effects and different pharmacokinetic properties.

Oncology Target Validation

In preclinical oncology research, 1400W Dihydrochloride is the preferred iNOS inhibitor for validating the enzyme's role in tumor growth, angiogenesis, and immune evasion. Its potent (Kd = 7 nM) and selective inhibition ensures that any observed anti-tumor effects are directly linked to iNOS blockade, rather than off-target effects on eNOS which could compromise tumor perfusion . Studies have demonstrated that 1400W Dihydrochloride inhibits tumor growth in vivo, supporting its use as a mechanistic probe in cancer biology [3].

Application
Selection Property
Validation Focus
Cardiovascular Inflammation Models
iNOS-over-eNOS selectivity review
Vascular tone and perfusion endpoint context
Chronic Neuroinflammation Studies
Aqueous solubility and CNS model-use context
Motor, cognitive, and seizure endpoint monitoring
Oncology Target Validation
iNOS mechanistic probe selectivity
Tumor growth and angiogenesis model-response interpretation

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